molecular formula CClF3S B1580928 Methanesulfenyl chloride, trifluoro- CAS No. 421-17-0

Methanesulfenyl chloride, trifluoro-

Cat. No.: B1580928
CAS No.: 421-17-0
M. Wt: 136.52 g/mol
InChI Key: RQYLOOVORNJDQX-UHFFFAOYSA-N
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Description

Methanesulfenyl chloride, trifluoro- is a chemical compound with the molecular formula CClF3S. It is a colorless liquid with a pungent odor and is commonly used in organic synthesis.

Preparation Methods

Methanesulfenyl chloride, trifluoro- can be synthesized through various methods. One common method involves the reaction of trifluoromethanesulfenyl chloride with sulfuryl chloride in a radical reaction. The reaction conditions typically require a controlled environment to ensure the stability of the product . Another method involves the chlorination of methanesulfonic acid with thionyl chloride or phosgene . These methods are used both in laboratory settings and industrial production.

Chemical Reactions Analysis

Methanesulfenyl chloride, trifluoro- undergoes several types of chemical reactions, including:

    Decomposition: It can decompose to release sulfur dichloride and a trifluoromethyl radical.

    Nucleophilic Substitution: The chlorine atom in methanesulfenyl chloride, trifluoro- can be attacked by nucleophiles, leading to the formation of new sulfur-nucleophile bonds and the release of chloride ions.

    Sulfonylation Reactions: It reacts efficiently with various nucleophiles such as amines, alcohols, and thiols to form stable derivatives like sulfonamides, sulfonates, and sulfenates.

Scientific Research Applications

Methanesulfenyl chloride, trifluoro- is a versatile compound with a wide range of applications in scientific research:

    Organic Synthesis: It is used as a reagent in sulfonylation reactions to introduce the trifluoromethylsulfonyl group into various organic molecules.

    Pharmaceuticals: The trifluoromethylsulfonyl group enhances the stability and lipophilicity of pharmaceutical compounds, making them more effective.

    Agrochemicals: It is used in the synthesis of agrochemicals to improve their efficacy and stability.

    Materials for Electronics: The compound is used in the development of materials for electronic applications due to its unique chemical properties.

Comparison with Similar Compounds

Methanesulfenyl chloride, trifluoro- can be compared with other similar compounds such as:

    Methanesulfonyl chloride: This compound has a similar structure but lacks the trifluoromethyl group.

    Trifluoromethanesulfonyl chloride: This compound also contains a trifluoromethyl group but has a different functional group attached to the sulfur atom.

Methanesulfenyl chloride, trifluoro- stands out due to its unique combination of the trifluoromethyl group and the sulfur-chlorine bond, which provides enhanced reactivity and stability in various chemical reactions.

Properties

IUPAC Name

trifluoromethyl thiohypochlorite
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/CClF3S/c2-6-1(3,4)5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQYLOOVORNJDQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(F)(F)(F)SCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CClF3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4059962
Record name Methanesulfenyl chloride, trifluoro-
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Molecular Weight

136.52 g/mol
Source PubChem
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CAS No.

421-17-0
Record name Trifluoromethanesulfenyl chloride
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Record name Methanesulfenyl chloride, trifluoro-
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Record name Methanesulfenyl chloride, trifluoro-
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Record name Methanesulfenyl chloride, trifluoro-
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Record name Trifluoromethanesulphenyl chloride
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Record name Trifluoromethanesulfenyl chloride
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Synthesis routes and methods

Procedure details

4,040 g of bis-(trifluoromethyl) -disulfane and 2,000 g of 96% strength sulfuric acid were initially placed in a 10 l Hasteloy autoclave and were charged at 18° C. with a pressure of 5 bar of nitrogen. 1,000 ml of liquid chlorine were pumped into this solution at 40° C. in the course of 2 hours. The reaction mixture was stirred for a further 12 hours at 40° C. and under a pressure of 14 to 16 bar, and it was then purified by distillation. 4,250 g of trifluoromethanesulfenyl chloride having a boiling point of 0° C. at normal pressure and 350 g of unreacted bis-(trifluoromethyl) -disulfane were obtained.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What types of compounds does trifluoromethylsulphenyl chloride react with, and what are the products?

A1: Trifluoromethylsulphenyl chloride exhibits reactivity towards various functional groups. For instance, it reacts with cyclic β-diketones [], dimethylamino phosphines and arsines [], and trimethylphosphite []. Furthermore, it plays a crucial role in synthesizing diverse heterocyclic systems []. A specific example is its reaction with β-dicarbonyl compounds, leading to the formation of CF3S-substituted esters, anilides of β-keto acids, and their corresponding Schiff bases [].

Q2: Are there any stability concerns regarding the products formed from reactions with trifluoromethylsulphenyl chloride?

A2: Yes, the stability of products derived from reactions with trifluoromethylsulphenyl chloride can vary. Research indicates that while some derivatives, like specific CF3S-substituted esters, anilides of β-keto acids, and their Schiff bases, exhibit stability [], other products might demonstrate different stability profiles. Further investigation is necessary to fully comprehend the stability characteristics of various derivatives across diverse conditions.

Q3: Is there any research highlighting the application of trifluoromethylsulphenyl chloride in synthesizing specific heterocyclic systems?

A3: While specific examples of heterocyclic systems synthesized using trifluoromethylsulphenyl chloride are not detailed within the provided abstracts [, , , ], research indicates its utility in constructing such compounds []. Further investigation into the cited research articles would be required to uncover the specific heterocyclic systems successfully synthesized using this reagent.

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